molecular formula C8H16N2O2 B13201051 2-methoxy-N-[(3R)-piperidin-3-yl]acetamide

2-methoxy-N-[(3R)-piperidin-3-yl]acetamide

Cat. No.: B13201051
M. Wt: 172.22 g/mol
InChI Key: RFXWGRKTCDNKCL-SSDOTTSWSA-N
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Description

2-Methoxy-N-[(3R)-piperidin-3-yl]acetamide is a chiral piperidine-based building block of interest in medicinal chemistry and pharmacology research. While direct studies on this specific (R)-enantiomer are limited, research on closely related 3-(piperidin-3-yl) structures reveals promising biological activities. Compounds featuring the piperidin-3-yl scaffold have demonstrated significant anti-inflammatory properties in cellular models. For instance, such molecules can reduce key inflammatory markers, including nitrite and interleukin-6 (IL-6), in LPS-challenged RAW cells, suggesting potential for investigating new therapeutic pathways for inflammatory conditions . Furthermore, the chiral piperidine core is a privileged structure in neuroscience research. Analogous compounds have shown nanomolar-to-low-micromolar binding affinity to various central nervous system (CNS) targets, including serotonin receptors (e.g., 5-HT 2A , 5-HT 2B , and 5-HT 3 ) and sigma receptors (σ-1 and σ-2) . This makes derivatives of 2-methoxy-N-(piperidin-3-yl)acetamide valuable chemical tools for studying neurodegenerative diseases, psychiatric disorders, and pain pathways. The (R)-enantiomer offers researchers the opportunity to probe the stereoselectivity of biological interactions and optimize for specific target engagement.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-methoxy-N-[(3R)-piperidin-3-yl]acetamide

InChI

InChI=1S/C8H16N2O2/c1-12-6-8(11)10-7-3-2-4-9-5-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m1/s1

InChI Key

RFXWGRKTCDNKCL-SSDOTTSWSA-N

Isomeric SMILES

COCC(=O)N[C@@H]1CCCNC1

Canonical SMILES

COCC(=O)NC1CCCNC1

Origin of Product

United States

Preparation Methods

Acylation of (3R)-piperidin-3-amine with Methoxyacetyl Chloride

  • Reaction: The (3R)-piperidin-3-amine is reacted with methoxyacetyl chloride in the presence of a base (such as triethylamine or pyridine) to form 2-methoxy-N-[(3R)-piperidin-3-yl]acetamide.
  • Conditions: The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at low to ambient temperature to control reactivity and avoid side reactions.
  • Workup: After completion, the reaction mixture is quenched with water, and the product is extracted into an organic phase, followed by purification via recrystallization or chromatography.

This method is straightforward and commonly employed in laboratory synthesis due to the availability of reagents and simplicity of the reaction.

Alternative Methylation Route via Methylation of Piperidinyl Intermediates

  • Some processes involve preparing an intermediate piperidinyl acetamide lacking the methoxy group, followed by methylation using methylating agents such as dimethyl sulfate.
  • Key parameters:
    • Methylation is performed at temperatures ranging from 20°C to reflux of the solvent.
    • Dimethyl sulfate is used in 2.5 to 3.0 molar equivalents relative to the substrate.
    • Methylation can improve yield and purity by direct introduction of the methoxy group.
  • Advantages: This approach can be more cost-effective and scalable for industrial synthesis.
  • Safety note: Dimethyl sulfate is highly toxic and requires careful handling.

Use of (R)-Piperidin-3-amine Free Base or Salts

  • The (R)-piperidin-3-amine can be used either as the free base or as acid addition salts (e.g., hydrochloride).
  • The choice affects solubility and reactivity during acylation.
  • Acid salts may require neutralization before reaction or adjustment of reaction conditions to maintain efficiency.
  • The stereochemistry is preserved throughout the process, ensuring the (3R) configuration in the final product.

Process Optimization and Improvements

  • Recent patented methods emphasize the use of milder reagents and safer solvents to improve yield and product quality.
  • The use of bases such as sodium carbonate or triethylamine facilitates the acylation and methylation steps.
  • Solvent systems include polar aprotic solvents (e.g., acetonitrile, dichloromethane) and alcohol solvents, chosen based on solubility and reaction kinetics.
  • Crystallization techniques from solvents like isopropyl alcohol or acetonitrile are used for purification and isolation of crystalline forms with high purity.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes Yield/Remarks
Acylation (3R)-piperidin-3-amine + methoxyacetyl chloride, base (Et3N), DCM, 0–25°C Direct acylation; stereochemistry retained High yield; straightforward
Methylation Piperidinyl acetamide intermediate + dimethyl sulfate (2.5–3 equiv), 20°C to reflux Introduces methoxy group; toxic reagent Improved yield; requires safety
Use of acid addition salts (3R)-piperidin-3-amine hydrochloride salt, base neutralization Salt form affects solubility/reactivity Requires adjusted conditions
Purification Crystallization from isopropyl alcohol, acetonitrile Achieves high purity crystalline product Enhances product stability

Additional Notes on Stereochemistry and Characterization

  • The (3R) stereochemistry is crucial for biological activity and is maintained by using enantiomerically pure starting materials.
  • Analytical methods such as chiral HPLC, NMR spectroscopy, and mass spectrometry are employed to confirm structure and purity.
  • The compound's molecular formula is C10H20N2O2, and it has a molecular weight of approximately 200.28 g/mol.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-[(3R)-piperidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

2-Methoxy-N-[(3R)-piperidin-3-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(3R)-piperidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Stereoisomeric Variants

  • (S)-2-Methoxy-N-(Piperidin-3-yl)Acetamide Hydrochloride
    • Structure : The S-enantiomer of the target compound, synthesized as a hydrochloride salt.
    • Key Differences : Enantiomeric configuration (S vs. R) significantly impacts biological activity, as seen in chiral drugs where one enantiomer may exhibit higher potency or selectivity. The hydrochloride salt enhances solubility compared to the free base form of the target compound .

Substituent Variants

  • N-Methyl-N-(Piperidin-3-yl)Acetamide Derivatives
    • (S)-N-Methyl-N-Piperidin-3-yl-Acetamide
  • Structure : Substitutes the methoxy group with a methyl group on the acetamide nitrogen.
  • This compound is marketed as a building block for drug discovery . 2-(1-(Isopropylsulfonyl)Piperidin-4-yl)-N-(Annulenyl)Acetamides (6b, 6c, 6d)
  • Structure : Piperidine substituted at the 4-position with a sulfonyl group and linked to complex annulene moieties.
  • Biological Activity: These compounds are potent soluble epoxide hydrolase (sEH) inhibitors, with IC₅₀ values in the nanomolar range. The sulfonyl group enhances enzyme binding affinity compared to the methoxy group in the target compound .

Heterocyclic Analogues

  • Oxadixyl (2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide) Structure: Replaces the piperidine ring with an oxazolidinone heterocycle.
  • Pyridine-Based Acetamides Examples: N-(2-Methoxy-4-(Trimethylsilyl)Pyridin-3-yl)Pivalamide. Structure: Pyridine ring instead of piperidine, with trimethylsilyl and pivaloyl groups.

Structural and Functional Analysis

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility Key Functional Groups
2-Methoxy-N-[(3R)-Piperidin-3-yl]Acetamide ~186.24 Not Reported Moderate (free base) Methoxy, Piperidine, Acetamide
(S)-Enantiomer Hydrochloride 222.71 (HCl salt) Not Reported High (salt form) Methoxy, Piperidine, HCl
6b ~531.65 172–173 Low (nonpolar) Sulfonyl, Annulene, Acetamide
Oxadixyl 278.30 105 Moderate Methoxy, Oxazolidinone

Biological Activity

2-Methoxy-N-[(3R)-piperidin-3-yl]acetamide, also known as (R)-2-methoxy-N-(piperidin-3-yl)acetamide, is a compound with significant potential in medicinal chemistry, particularly in the treatment of neurological disorders. Its unique structure, which includes a methoxy group and a piperidine ring, allows it to interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The chemical formula of this compound is C8H16N2O2C_8H_{16}N_2O_2 with a molecular weight of 172.23 g/mol. The presence of the methoxy group enhances its lipophilicity, which is crucial for crossing biological membranes.

The biological activity of this compound primarily stems from its ability to bind to specific receptors and enzymes involved in neurological pathways. The piperidine moiety facilitates interactions with neurotransmitter receptors, potentially modulating their activity and influencing various physiological processes.

Key Mechanisms

  • Receptor Modulation : The compound may act on neurotransmitter receptors such as serotonin or dopamine receptors, which are pivotal in mood regulation and cognitive functions.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of these important signaling molecules.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to reduce neuronal apoptosis in vitro, suggesting a potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Potential

Preliminary studies indicate that derivatives of this compound may possess anticancer activity. For instance, compounds structurally similar to this compound have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectiveReduced apoptosis in neuronal cells
AnticancerInhibited growth of cancer cell lines
Enzyme inhibitionModulated neurotransmitter levels

Case Studies

  • Neuroprotection in Cell Models : A study demonstrated that treatment with this compound significantly reduced cell death in a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines. This suggests its potential as a therapeutic agent for neurodegenerative conditions.
  • Anticancer Activity : In vitro studies on human cancer cell lines revealed that derivatives of this compound exhibited IC50 values ranging from 20 µM to 50 µM, indicating moderate cytotoxicity. Further investigations are warranted to explore its efficacy in vivo .

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